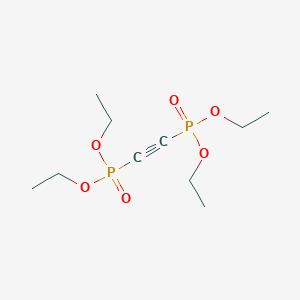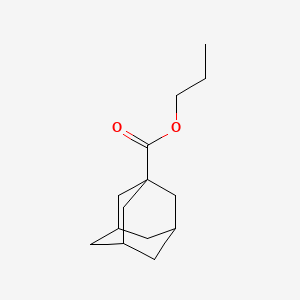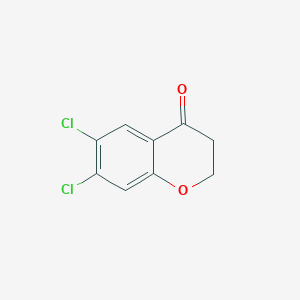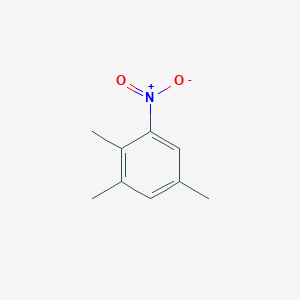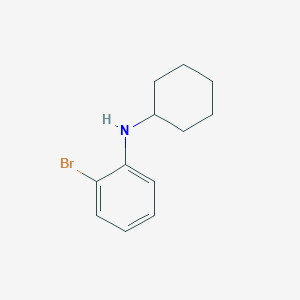
2-Bromo-N-cyclohexylaniline
Overview
Description
Scientific Research Applications
Synthesis and Material Applications
2-Bromo-N-cyclohexylaniline and its derivatives play a crucial role in synthetic chemistry, particularly in the construction of compounds with potential biological, medicinal, and material applications. For instance, 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde have been extensively used for the synthesis of various compounds under palladium-catalyzed cross-coupling conditions, showcasing their versatility in the field of bromovinyl aldehyde chemistry (Ghosh & Ray, 2017).
Chemo-Enzymatic Synthesis
In the realm of chemo-enzymatic synthesis, the kinetic resolution of 2-bromo-2-cyclohexenol, a related compound, has been achieved through enzyme-mediated transesterification. This study highlights the potential of using similar bromo compounds in organic synthesis, leveraging the influence of enzymes for selective and efficient transformations (Noheda et al., 1996).
Inhibition of Estrogen Synthetase
4-Cyclohexylaniline, a structurally similar compound to 2-Bromo-N-cyclohexylaniline, has been identified as an effective inhibitor of aromatase, an enzyme involved in estrogen synthesis. This discovery underscores the potential biochemical applications of cyclohexylaniline derivatives in studying and potentially regulating hormone-related processes (Kellis & Vickery, 1984).
Development of Functionalized Compounds
Research has also focused on developing functionalized compounds using 2-bromo-cyclohexene derivatives. For instance, the synthesis of 4,6-dimethyl-tetrahydro- and hexahydro-dibenzothiophene using 2-bromo-3-methylcyclohexanone demonstrates the potential for creating specialized chemical structures, which could have applications in various industrial and research sectors (Sun, Wang, & Prins, 2008).
properties
IUPAC Name |
2-bromo-N-cyclohexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBALYHGVQNTMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479086 | |
| Record name | 2-Bromo-N-cyclohexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-cyclohexylaniline | |
CAS RN |
858516-27-5 | |
| Record name | 2-Bromo-N-cyclohexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



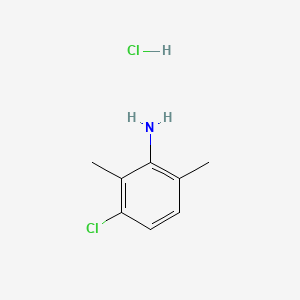
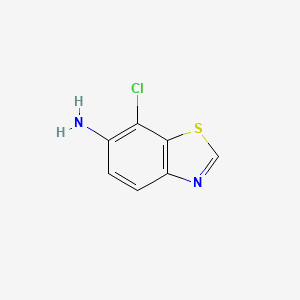
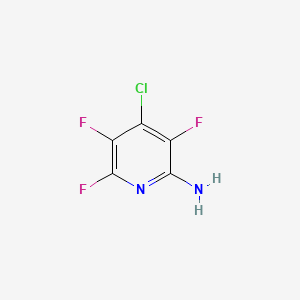
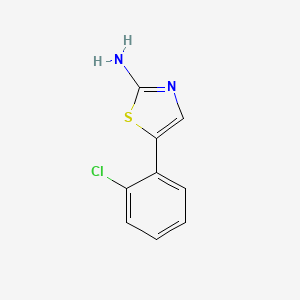
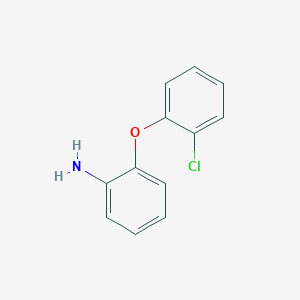
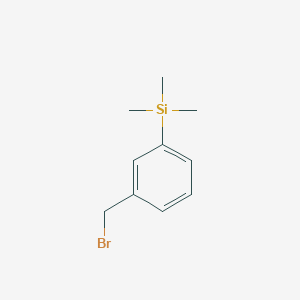
phosphane](/img/structure/B1601259.png)
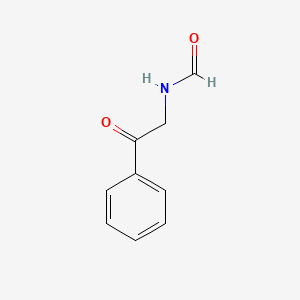
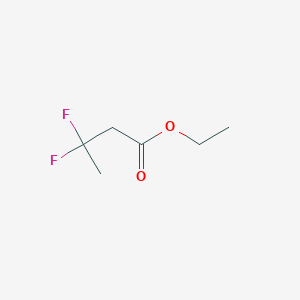
![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)
